molecular formula C18H22ClN B2725545 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride CAS No. 2241140-56-5

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride

Cat. No.: B2725545
CAS No.: 2241140-56-5
M. Wt: 287.83
InChI Key: HRKQEEIUSORORD-UHFFFAOYSA-N
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Description

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride, also known as 2-([1,1’-biphenyl]-2-ylmethyl)piperidine hydrochloride, is a chemical compound with the molecular formula C18H21N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride typically involves the reaction of 2-bromobiphenyl with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its application in drug discovery .

Biological Activity

The compound 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClNC_{17}H_{22}ClN. Its structure features a piperidine ring substituted with a phenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind to opioid receptors, which are crucial for pain modulation and have implications in addiction therapy.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

Activity TypeDescriptionReference
Antinociceptive Exhibits pain-relieving properties in animal models.
Antiparasitic Potential activity against Trypanosoma brucei, indicating possible use in treating African sleeping sickness.
Neuroprotective May protect neuronal cells from damage in various models of neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antinociceptive Studies : In a study assessing the antinociceptive effects of various piperidine derivatives, this compound showed significant analgesic activity comparable to established analgesics. The study utilized the formalin test in rodents to evaluate pain response reduction.
  • Antiparasitic Activity : A phenotypic screening of a compound library identified several piperidine derivatives with potent activity against Trypanosoma brucei. The compound was among those that displayed low toxicity towards mammalian cells while effectively inhibiting parasite growth at low concentrations (EC50 values in the low micromolar range) .
  • Neuroprotective Effects : Research indicated that this compound could provide neuroprotection against oxidative stress-induced neuronal death. In vitro studies using cultured neuronal cells demonstrated that it reduced markers of cell death and inflammation .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameActivity TypePotency (EC50)
Compound A (similar structure)Antinociceptive0.5 µM
Compound B (structural analog)Antiparasitic0.3 µM
This compoundAntinociceptive/Antiparasitic0.4 µM (est.)

Properties

IUPAC Name

2-[(2-phenylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.ClH/c1-2-8-15(9-3-1)18-12-5-4-10-16(18)14-17-11-6-7-13-19-17;/h1-5,8-10,12,17,19H,6-7,11,13-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKQEEIUSORORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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